molecular formula C11H9FN2 B11743237 2-(3-Fluorophenyl)pyridin-4-amine

2-(3-Fluorophenyl)pyridin-4-amine

Cat. No.: B11743237
M. Wt: 188.20 g/mol
InChI Key: CZDPXLZUPLJQIY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyridin-4-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)pyridin-4-amine typically involves the coupling of a fluorinated phenyl derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of an aryl halide with an aryl boronic acid . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(3-Fluorophenyl)pyridin-4-amine is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-fluoro derivative may exhibit different binding affinities and selectivities compared to the 2-fluoro or 4-fluoro derivatives, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-(3-fluorophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H,(H2,13,14)

InChI Key

CZDPXLZUPLJQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)N

Origin of Product

United States

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